molecular formula C17H19BrO3 B5125067 1-Bromo-4-[4-(3-methoxyphenoxy)butoxy]benzene

1-Bromo-4-[4-(3-methoxyphenoxy)butoxy]benzene

Cat. No.: B5125067
M. Wt: 351.2 g/mol
InChI Key: DQWXJHUONDIWIO-UHFFFAOYSA-N
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Description

1-Bromo-4-[4-(3-methoxyphenoxy)butoxy]benzene is an organic compound with the molecular formula C17H19BrO3. It is a brominated aromatic ether, which means it contains a bromine atom attached to a benzene ring, along with ether linkages. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-[4-(3-methoxyphenoxy)butoxy]benzene typically involves a multi-step process. One common method includes the following steps:

    Preparation of 4-(3-methoxyphenoxy)butanol: This intermediate can be synthesized by reacting 3-methoxyphenol with 4-bromobutanol in the presence of a base such as potassium carbonate.

    Bromination: The intermediate 4-(3-methoxyphenoxy)butanol is then brominated using a brominating agent like phosphorus tribromide (PBr3) to introduce the bromine atom at the desired position on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[4-(3-methoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the ether linkages to alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Aldehydes, ketones, or carboxylic acids.

    Reduction: Alcohols or dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-4-[4-(3-methoxyphenoxy)butoxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[4-(3-methoxyphenoxy)butoxy]benzene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its bromine atom and ether linkages. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(3-methoxyphenoxy)benzene: Similar structure but lacks the butoxy group.

    1-Bromo-4-(4-methoxyphenoxy)benzene: Similar structure but with a different substitution pattern on the benzene ring.

    1-Bromo-4-butoxybenzene: Similar structure but lacks the methoxyphenoxy group.

Uniqueness

1-Bromo-4-[4-(3-methoxyphenoxy)butoxy]benzene is unique due to the presence of both the methoxyphenoxy and butoxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-bromo-4-[4-(3-methoxyphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO3/c1-19-16-5-4-6-17(13-16)21-12-3-2-11-20-15-9-7-14(18)8-10-15/h4-10,13H,2-3,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWXJHUONDIWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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